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molecular formula C14H12Cl2O3 B8316981 tert-Butyl 4-(3,4-dichlorophenyl)-4-oxobut-2-ynoate

tert-Butyl 4-(3,4-dichlorophenyl)-4-oxobut-2-ynoate

Cat. No. B8316981
M. Wt: 299.1 g/mol
InChI Key: JSIPZJKCUVXWGY-UHFFFAOYSA-N
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Patent
US07649009B2

Procedure details

To a solution of the intermediate from step B (4.74 g, 15.84 mmol) in DMF (30 mL) was added hydrazine (1.58 mL, 35% by wt., 17.43 mmol). After stirring the reaction at room temperature for 18 hours, it was concentrated in vacuo. The residue was suspended in ethyl acetate and washed with water (2×) and saturated NaCl solution (2×). The organic layer was dried over anhydrous MgSO4 filtered and concentrated in vacuo. 1H NMR (CDCl3, 500 MHz): 8.02 (s, 1H), 7.69 (d, J=8.2 Hz, 1H), 7.52 (d, J=8.2 Hz, 1H), 7.07 (s, 1H), 1.66 (s, 9H). LC-MS=2.52 min; (M+H−56)=257.1.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=O)[C:10]#[C:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[Cl:8].[NH2:20][NH2:21]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[C:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[NH:21][N:20]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C#CC(=O)OC(C)(C)C)=O
Name
Quantity
1.58 mL
Type
reactant
Smiles
NN
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
WASH
Type
WASH
Details
washed with water (2×) and saturated NaCl solution (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
LC-MS=2.52 min
Duration
2.52 min

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1=NNC(=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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